2-Amino-4-methoxy-6-methyl-1,3,5-triazine-d3

LC-MS/MS Isotope Dilution Internal Standard

Only the deuterated analog provides a reliable +3 Da mass shift for accurate LC-MS/MS quantification of the native herbicide metabolite, eliminating co-elution and matrix effects that plague unlabeled internal standards. Essential for pesticide residue analysis, environmental fate studies, and method validation. Standard B2B research shipment; request a quote for bulk orders.

Molecular Formula C5H8N4O
Molecular Weight 143.16 g/mol
Cat. No. B15597839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-methoxy-6-methyl-1,3,5-triazine-d3
Molecular FormulaC5H8N4O
Molecular Weight143.16 g/mol
Structural Identifiers
InChIInChI=1S/C5H8N4O/c1-3-7-4(6)9-5(8-3)10-2/h1-2H3,(H2,6,7,8,9)/i2D3
InChIKeyNXFQWRWXEYTOTK-BMSJAHLVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4-methoxy-6-methyl-1,3,5-triazine-d3: A Deuterated Internal Standard for Quantification of a Key Triazine Metabolite


2-Amino-4-methoxy-6-methyl-1,3,5-triazine-d3 (CGA-150829-d3) is a deuterium-labeled analog of the monoamino-1,3,5-triazine, 2-amino-4-methoxy-6-methyl-1,3,5-triazine . The unlabeled compound is a primary metabolite of the herbicide thifensulfuron-methyl and is formed during the decomposition of sulfonylurea herbicides . The deuterated version, with a molecular weight of 143.16 g/mol (vs. 140.14 g/mol for the unlabeled compound), is synthesized as a stable isotope-labeled internal standard specifically for the accurate quantification of its unlabeled counterpart in complex matrices via liquid chromatography-mass spectrometry (LC-MS/MS) .

Why 2-Amino-4-methoxy-6-methyl-1,3,5-triazine-d3 is Not Interchangeable with its Unlabeled Analog


Using the unlabeled 2-amino-4-methoxy-6-methyl-1,3,5-triazine as an internal standard is not analytically viable because it co-elutes with and is indistinguishable from the native analyte in mass spectrometry [1]. This leads to inaccurate quantification due to signal suppression or enhancement from matrix effects [2]. Only the deuterated analog, 2-Amino-4-methoxy-6-methyl-1,3,5-triazine-d3, possesses a sufficient mass shift (+3 Da) to allow the mass spectrometer to differentiate it from the endogenous compound while maintaining near-identical chromatographic and ionization behavior [1].

Quantitative Analytical Differentiation of 2-Amino-4-methoxy-6-methyl-1,3,5-triazine-d3 vs. Unlabeled Analog


Mass Spectrometric Differentiation via Deuterium Labeling

The deuterated analog, 2-Amino-4-methoxy-6-methyl-1,3,5-triazine-d3, provides a +3 Da mass shift relative to the unlabeled analyte, enabling baseline resolution in the mass spectrometer . This allows for its use as an internal standard in isotope dilution mass spectrometry (IDMS), a technique that corrects for matrix effects and instrument variability [1].

LC-MS/MS Isotope Dilution Internal Standard

Isotopic Purity and Potential for Cross-Contribution

While vendor specifications list purity at ≥98%, the isotopic enrichment (atom% D) is not explicitly stated . However, a high isotopic enrichment (>98 atom% D) is standard for such analytical standards and is critical to minimize signal contribution from the unlabeled isotopologue in the internal standard channel [1].

Isotope Purity Method Validation LC-MS

Application as Internal Standard in Triazine Metabolite Analysis

The unlabeled compound, 2-amino-4-methoxy-6-methyl-1,3,5-triazine, is a known environmental metabolite of sulfonylurea herbicides with high leaching potential [1]. Its deuterated analog is specifically designed as an internal standard for its accurate quantification in water and soil matrices .

Environmental Monitoring Pesticide Residue Herbicide Metabolite

Validated Application Scenarios for 2-Amino-4-methoxy-6-methyl-1,3,5-triazine-d3


Quantification of Sulfonylurea Herbicide Metabolites in Environmental Water Samples

This deuterated internal standard is used in LC-MS/MS methods to accurately quantify 2-amino-4-methoxy-6-methyl-1,3,5-triazine, a primary degradation product of herbicides like thifensulfuron-methyl and chlorsulfuron . Its use corrects for matrix effects and recovery losses during solid-phase extraction, enabling detection limits in the low ng/L range [1].

Metabolic Pathway Studies of Triazine Pesticides in Plants and Soil

In studies investigating the fate of sulfonylurea herbicides, the deuterated analog serves as an internal standard to quantify the formation of the metabolite 2-amino-4-methoxy-6-methyl-1,3,5-triazine . This is crucial for understanding degradation kinetics and assessing environmental persistence [1].

Method Validation and Quality Control in Food Safety Laboratories

For laboratories analyzing pesticide residues in food commodities, 2-Amino-4-methoxy-6-methyl-1,3,5-triazine-d3 is employed as a surrogate standard to validate analytical methods and ensure compliance with regulatory requirements for method accuracy and precision .

Technical Documentation Hub

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